2-hydroxyiminoacetic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-hydroxyiminoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUAIHRZUBBAJ-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Hydroxyiminoacetic Acid and Its Precursors
Established Synthetic Pathways for 2-Hydroxyiminoacetic Acid
Established methods for synthesizing this compound primarily include the reaction of a trihalogenated acetaldehyde (B116499) derivative with hydroxylamine (B1172632) hydrochloride and the hydrolysis of specific nitrile-containing precursors.
A prominent and widely documented method for preparing this compound involves the direct reaction of chloral (B1216628) hydrate (B1144303) with hydroxylamine hydrochloride. google.com This method is noted for its potential for high yields and a straightforward post-treatment process, making it suitable for large-scale industrial production. google.com The reaction proceeds by mixing the two primary reagents, typically in an aqueous solution, under controlled temperature and time to yield the desired product. google.com This approach avoids the use of glyoxylic acid, a precursor known for its instability and the presence of corrosive impurities like oxalic and glycolic acid. google.com
The efficiency and yield of the synthesis are highly dependent on the precise control of molar ratios and reaction temperature. Research indicates that an optimal molar ratio of hydroxylamine hydrochloride to chloral hydrate is between 0.98:1 and 1.2:1. google.com Temperatures for the reaction are generally maintained between 50°C and 80°C. One study demonstrated that using a molar ratio of 1.2 moles of hydroxylamine hydrochloride to 1 mole of chloral hydrate at 50°C resulted in a significantly high yield. google.com
| Molar Ratio (Hydroxylamine HCl : Chloral Hydrate) | Temperature (°C) | Reported Yield | Source |
|---|---|---|---|
| 0.95 : 1 | 50 | ~96% | google.com |
| 1 : 1 | 50 | ~99% | google.com |
| 1.02 : 1 | 70 | ~99% | google.com |
| 1.2 : 1 | 50 | >99% (crude) | google.com |
Reaction time is another critical parameter that influences the final product yield. The duration of the reaction is typically managed in conjunction with the temperature. Studies show that reaction times can range from 1 to 12 hours. google.com For instance, a reaction conducted at 70°C for 4 hours achieved a yield of approximately 99%, while a longer reaction time of 12 hours at a lower temperature of 45°C resulted in a lower yield of around 93%. google.com
| Reaction Time (hours) | Temperature (°C) | Approximate Yield | Source |
|---|---|---|---|
| 4 | 70 | 99% | google.com |
| 10 | 50 | 99% | google.com |
| 12 | 45 | 93% | google.com |
A significant advantage of the chloral hydrate method is its simplified workup procedure. google.com The post-reaction process typically involves concentrating the reaction mixture under reduced pressure (vacuum concentration) to remove the solvent, followed by drying. google.com This eliminates the need for more complex purification steps like extraction and recrystallization, which are often required when starting from glyoxylic acid. google.com The final product is typically obtained as white crystals after drying at temperatures between 50°C and 80°C. google.com Standard workup procedures in organic synthesis often involve a sequence of steps including extractions and washes to purify the desired product from reagents, catalysts, and side products. libretexts.org
An alternative established route to this compound is through the hydrolysis of cyanoxime derivatives. This method involves converting a precursor, such as a 2-cyano-2-(hydroxyimino)acetic acid ester, into the final acid product. The cyano group in these precursors increases their electrophilicity.
Reaction of Chloral Hydrate with Hydroxylamine Hydrochloride
Influence of Reaction Time on Yield
Advanced Synthetic Approaches
In addition to established pathways, research into advanced synthetic approaches aims to improve efficiency, safety, and scalability. For related compounds, modern techniques such as microwave-assisted synthesis and continuous flow chemistry have been explored. smolecule.comacs.org Microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of derivatives of ethyl 2-chloro-2-(hydroxyimino)acetate. smolecule.com
Continuous flow chemistry offers significant advantages for handling potentially hazardous or unstable intermediates, such as hydroxyiminoacetic acid itself. acs.org This approach allows for the "on-demand" generation and immediate use of reactive compounds, improving process safety and robustness on a large scale. acs.org For example, a continuous flow process has been developed for the synthesis and subsequent reaction of dibromoformaldoxime, which is generated from hydroxyiminoacetic acid. acs.org Another advanced strategy involves a two-step synthesis for related compounds like isonitrosoacetanilides, which starts with the acylation of an aniline (B41778) derivative followed by a reaction with hydroxylamine hydrochloride. researchgate.net These modern methodologies represent potential avenues for the optimized production of this compound and its derivatives.
Coupling Reactions with Amines using Activating Agents (e.g., HOBT, HATU, Diisopropylcarbodiimide)
The formation of an amide bond between this compound and various amines is a pivotal step in the synthesis of its derivatives. This transformation is frequently accomplished using a range of coupling agents that activate the carboxylic acid group, facilitating nucleophilic attack by the amine. Common activating agents include 1-Hydroxybenzotriazole (B26582) (HOBT), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), and Diisopropylcarbodiimide (DIC).
These reagents are widely employed in peptide synthesis, and their principles are directly applicable to the amidation of this compound. uni-kiel.deorganic-chemistry.org The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate. For instance, carbodiimides like DIC react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. The addition of HOBT or its analogue HOAt mitigates these issues by converting the O-acylisourea into a more stable active ester, which then reacts with the amine to form the desired amide with higher yield and purity. uni-kiel.denih.gov HATU, an aminium-based coupling reagent, operates similarly by forming an active ester with the assistance of a base like diisopropylethylamine (DIPEA). uni-kiel.depeptide.com
In the synthesis of cephalosporin (B10832234) antibiotic intermediates, coupling reactions involving (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid (ATHA) with β-lactam cores are carried out using these activating agents. The choice of reagent can be critical; for example, HOAt-based reagents like HATU have been shown to be more effective than HOBt-based ones like HBTU in certain challenging cyclization reactions. uni-kiel.de
Solvent Effects on Coupling Efficiency
The choice of solvent plays a significant role in the efficiency of coupling reactions. Research indicates that polar aprotic solvents are particularly effective for these reactions. For the synthesis of this compound derivatives, dimethylformamide (DMF) is noted to enhance coupling efficiency. This is consistent with general observations in peptide and amide synthesis, where DMF and dichloromethane (B109758) (DCM) are common solvents. peptide.comorgsyn.org
The dielectric constant of the solvent can influence reaction kinetics and yields. In related C-O cross-coupling reactions of aldoximes, solvents like DMSO (dielectric constant: 46.7) and DMF (36.7) showed significantly higher yields compared to less polar solvents like THF (7.5). smolecule.com While specific to a different reaction, this highlights the general principle that solvent polarity is a critical parameter for optimization. In some protocols, a mixture of solvents, such as DCM/DMF (1:1), is used to balance solubility of the various reactants, including the coupling agent, acid, and amine salt. orgsyn.org
| Solvent | Dielectric Constant | Typical Application/Observation | Reference |
| Dimethylformamide (DMF) | 36.7 | Enhances coupling efficiency for this compound derivatives. | |
| Dichloromethane (DCM) | 9.1 | Commonly used for coupling reactions, sometimes in combination with DMF. | peptide.comorgsyn.org |
| Acetonitrile (CH₃CN) | 37.5 | Can provide excellent results in certain amidation protocols. | nih.gov |
| Tetrahydrofuran (THF) | 7.5 | May result in no reaction in some coupling systems. | smolecule.com |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | Can provide high yields in related oxime coupling reactions. | smolecule.com |
Temperature and Reaction Time Optimization
Temperature and reaction time are critical parameters that must be carefully controlled to maximize yield and minimize side reactions. For many coupling reactions involving activating agents like EDC, the process is initiated at a low temperature (0 °C) to control the initial exothermic activation step and then allowed to warm to room temperature for the completion of the coupling. orgsyn.org This strategy helps to preserve the stereochemical integrity of sensitive substrates. orgsyn.org
The optimal temperature range can be narrow. For instance, in the synthesis of a related oxime, ethyl 2-cyano-2-(hydroxyimino)acetate, the ideal temperature is between 20–40°C. Temperatures above this range risk thermal decomposition of the product. Conversely, conducting reactions at 0°C can lead to a decrease in both conversion and selectivity in some oxidative coupling systems. scielo.br
Reaction times are also optimized to ensure complete conversion without promoting degradation or side-product formation. A study on oxidative coupling found that a 4-hour reaction time was optimal, as longer durations (e.g., 20 hours) led to reduced selectivity due to the formation of undesired products. scielo.br Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal endpoint. orgsyn.org
| Parameter | Condition | Rationale / Observation | Reference |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic activation step, minimizing side reactions and epimerization. | orgsyn.org |
| 20-40 °C | Optimal range for some oxime syntheses; higher temperatures risk thermal decomposition. | ||
| Reaction Time | 4 hours | Optimized time for an oxidative coupling; longer times decreased selectivity. | scielo.br |
| 10-60 minutes | Sufficient time for coupling with HBTU/HATU until the Kaiser test is negative in solid-phase synthesis. | peptide.com | |
| 14-15 hours | Typical overnight reaction time for batch synthesis in solution. | orgsyn.org |
Yield Enhancement Strategies for Hindered Amines
Coupling reactions involving sterically hindered or electron-deficient amines are often sluggish and result in low yields. Specific strategies are required to enhance the efficiency of these challenging transformations. One effective protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) in the presence of a catalytic amount (0.1 equivalents) of HOBt. nih.gov In a test case, this combination significantly improved the yield of a coupling with an electron-deficient amine to 72%, whereas using EDC with either HOBt or DMAP alone gave much lower yields. nih.gov The proposed mechanism suggests that DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that reacts more readily with the unreactive amine. nih.gov
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including this compound and its precursors. amt.ukumontreal.caresearchgate.net This approach involves pumping reagents through a network of tubes and reactors, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. thepharmamaster.comseqens.com
A continuous process has been specifically designed for the synthesis of this compound from glyoxylic acid and hydroxylamine. acs.org This was motivated by safety concerns, as the batch reaction is highly exothermic. In the flow setup, aqueous streams of the reactants are combined at a T-mixer and passed through a coil reactor, allowing for rapid and safe production. acs.org This method avoids the accumulation of large quantities of reactive materials and allows for superior control over reaction parameters. amt.ukacs.org
Safety Considerations and Temperature Control in Flow Systems
Safety is a paramount concern in chemical synthesis, and flow chemistry offers inherent advantages. The synthesis of this compound is a notable example; thermal analysis revealed an exothermic decomposition event with an onset temperature of approximately 124°C, indicating a potential for autocatalytic decomposition that could be problematic in a large-scale batch process. acs.org
Continuous flow reactors mitigate these risks through their high surface-area-to-volume ratio, which enables extremely efficient heat exchange. umontreal.carsc.org In the flow synthesis of this compound, a rapid temperature rise to 37°C was observed at the mixing point, even with a small reactor volume. acs.org This exotherm can be precisely monitored and managed in a flow system, preventing dangerous temperature escalations. acs.orgacs.org This level of temperature control allows for reactions to be performed under conditions that would be unsafe in batch reactors, ultimately leading to improved chemical selectivity and safer handling of hazardous processes. rsc.org
Productivity and Scalability in Flow Chemistry
Flow chemistry is exceptionally well-suited for large-scale manufacturing due to its enhanced productivity and straightforward scalability. amt.uk The continuous nature of the process eliminates the downtime associated with filling, heating, cooling, and cleaning large batch reactors, leading to higher throughput. seqens.com
For the synthesis of this compound, the optimized flow setup demonstrated a productivity of approximately 900 mmol h⁻¹, which translates to 21.6 moles per day or 80.1 grams per hour. acs.org This high level of productivity is achieved within a very small reactor volume (a 10 mL coil), highlighting the process intensification offered by flow technology. acs.org
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable industrial practices has propelled the adoption of green chemistry principles in the synthesis of chemical compounds, including this compound and its precursors. epitomejournals.com These principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of renewable feedstocks, environmentally benign solvents, efficient catalysts, and energy-efficient processes. epitomejournals.comejcmpr.com The application of these tenets seeks to improve the environmental footprint of synthetic routes, moving away from traditional methods that often rely on toxic reagents, harsh conditions, and generate significant waste. epitomejournals.comijprajournal.com
Electrochemical Synthesis from Renewable Feedstocks
A notable advancement in the green synthesis of this compound (also known as glyoxylic acid oxime) is its formation as a key intermediate in the electrochemical production of glycine (B1666218) from oxalic acid and nitrate (B79036). chemrxiv.orgrsc.org This method aligns with several green chemistry principles. Oxalic acid is considered a potential platform chemical that can be derived from renewable resources, including the electrochemical reduction of CO2. rsc.org
The process involves a tandem electrocatalytic reaction. Initially, oxalic acid is reduced to glyoxylic acid. Concurrently, nitrate is reduced to hydroxylamine. These two electrochemically generated precursors then couple in situ to form this compound, which is subsequently reduced to glycine. chemrxiv.orgrsc.org This electrochemical pathway offers a sustainable alternative to conventional chemical synthesis, which often involves high energy consumption and environmental pollution. chemrxiv.org The reaction is performed using a simple lead foil electrode, and for improved cost-effectiveness and simplified product separation, it can be carried out without a supporting electrolyte. rsc.org
Research has focused on optimizing this process to maximize efficiency. By staging the reaction—first maximizing the conversion of oxalic acid to glyoxylic acid before introducing nitrate for the coupling step—a significant increase in selectivity and conversion for the final glycine product was achieved. chemrxiv.orgrsc.org This strategy highlights an energy- and economically-efficient route for amino acid synthesis. chemrxiv.org
Table 1: Performance Data for Tandem Electrochemical Synthesis via this compound Intermediate
This table presents the performance metrics for the electrochemical synthesis of glycine, where this compound is a crucial intermediate. The data is based on a tandem process using a lead foil electrode.
| Metric | Value | Applied Current Density | Source |
| Maximum Glycine Faradaic Efficiency (FE) | 59% | -300 mA cm⁻² | chemrxiv.orgrsc.org |
| Glycine Partial Current Density | -232 mA cm⁻² | -400 mA cm⁻² | chemrxiv.orgrsc.org |
| Glycine Production Rate | 0.82 mmol h⁻¹ cm⁻² | -400 mA cm⁻² | chemrxiv.orgrsc.org |
Greener Solvents and Catalytic Systems
The choice of solvent is a critical factor in green chemistry, as solvents constitute a major portion of the mass in typical chemical production and contribute significantly to environmental impact. ijprajournal.comacs.org Traditional methods for synthesizing oximes often use toxic solvents like pyridine, which has known drawbacks including low yields and effluent pollution. ijprajournal.com
Recent research has explored several greener alternatives for oxime synthesis, which are applicable to this compound:
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. A method for preparing this compound from chloral hydrate and hydroxylamine hydrochloride utilizes water as the reaction medium. google.com This process is noted for its simple post-treatment, which primarily involves desolventization and drying, achieving yields of over 95%. google.com
Solvent-Free Synthesis: Eliminating the solvent entirely represents a significant step in green synthesis. rsc.org A strategy for producing various oximes under solvent-free conditions has been developed using potassium fluoride (B91410) doped on an aluminum-based material (KF/ABM) as a reusable and environmentally benign catalyst. ijprajournal.com This approach provides excellent yields (80-96%) and simplifies product work-up. ijprajournal.com
Natural Acid Catalysts: An innovative approach involves replacing conventional acid catalysts with natural, biodegradable alternatives. ijprajournal.com Studies have demonstrated the use of aqueous extracts from Vitis lanata, Mangifera indica, and juice from Citrus limetta as natural acid catalysts for oximation, achieving high product yields (90–95%) in a short time frame. ijprajournal.com
Bio-Renewable Solvents: The development of solvents derived from renewable resources, such as Cyrene™, offers a safer and more sustainable alternative to petroleum-based dipolar aprotic solvents like N,N-Dimethylformamide (DMF). sigmaaldrich.comgreenrosechemistry.com While specific application to this compound synthesis is not detailed, the availability of such solvents provides a pathway for greening existing synthetic protocols. sigmaaldrich.com
Table 2: Comparison of Greener Catalytic Systems for Oxime Synthesis
This table summarizes various green catalytic approaches applicable to the synthesis of oximes, including this compound.
| Catalyst System | Solvent | Key Green Advantage(s) | Typical Yield | Source |
| Natural Acids (Citrus limetta juice, etc.) | Water | Renewable catalyst, non-toxic | 90-95% | ijprajournal.com |
| Oxalic Acid | Acetonitrile (CH3CN) | Catalyst-assisted reaction under reflux | 90-95% | ijprajournal.com |
| KF/ABM | Solvent-free | Reusable catalyst, no solvent waste | 80-96% | ijprajournal.com |
Biocatalysis and Green Precursor Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. magtech.com.cn Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, thus minimizing environmental impact. magtech.com.cnwisc.edu While direct biocatalytic routes to this compound are not extensively documented, green strategies for its precursors are available.
Glyoxylic acid is a direct precursor to this compound via oximation. google.com A green method for synthesizing a derivative, 2-furylglyoxylic acid, has been reported, which can serve as a model. This process uses a recyclable Y-type zeolite molecular sieve for the initial reaction and tricobalt tetroxide as a recoverable catalyst for the subsequent oxidation step. google.com Crucially, it uses oxygen as the oxidant, which is environmentally friendly and results in a high-purity product (>99%) with a yield exceeding 90%. google.com The use of cheap, readily available starting materials like chloroacetic acid further enhances the green credentials of this approach. google.com The principles from this synthesis, particularly the use of heterogeneous, recyclable catalysts and a benign oxidant, are directly applicable to the greener production of other glyoxylic acid derivatives and, by extension, this compound.
Chemical Reactivity and Transformation Pathways of 2 Hydroxyiminoacetic Acid
Oxidation Reactions
The oxidation of 2-hydroxyiminoacetic acid targets the hydroxyimino group, leading to the formation of various oxidized products. The specific outcome of the oxidation is highly dependent on the oxidizing agent used and the reaction conditions.
Formation of Oxo Compounds
Oxidation of this compound can yield the corresponding oxo compounds. Specifically, the hydroxyimino group (-C=N-OH) can be converted into a carbonyl group (-C=O), a transformation that is a key step in various synthetic pathways. The oxidation can also lead to the formation of nitroso or nitro derivatives. smolecule.com
Oxidizing Agents and Reaction Conditions
A range of oxidizing agents can be employed to effect the transformation of this compound. The choice of reagent and the conditions under which the reaction is performed are critical for achieving the desired product with high yield and selectivity.
Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate. smolecule.com The reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to prevent over-oxidation or the formation of undesired byproducts. For instance, the oxidation of related oxime compounds has been studied under various conditions to optimize the yield of the desired carbonyl compounds.
| Oxidizing Agent | Typical Reaction Conditions | Resulting Product(s) |
| Hydrogen Peroxide | Varies depending on substrate and desired product. smolecule.com | Oxo compounds, Nitroso/Nitro derivatives smolecule.com |
| Potassium Permanganate | Varies depending on substrate and desired product. | Oxo compounds |
Reduction Reactions
Reduction reactions of this compound primarily involve the conversion of the hydroxyimino group into an amino group. This transformation is a fundamental method for the synthesis of amino acids and their derivatives.
Conversion to Amino Groups
The reduction of the hydroxyimino group (-C=N-OH) in this compound yields a primary amino group (-CH-NH2). smolecule.com This conversion is a valuable tool in organic synthesis, providing a route to α-amino acids, which are the building blocks of proteins and have significant biological and pharmaceutical importance.
Reducing Agents and Reaction Conditions
Various reducing agents can be utilized to convert the hydroxyimino group to an amino group. The selection of the appropriate reducing agent and reaction conditions is crucial for achieving an efficient and clean conversion.
Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The reaction is typically carried out in a suitable solvent and under controlled temperature to manage the reactivity of the reducing agent and to minimize side reactions.
| Reducing Agent | Typical Reaction Conditions | Resulting Product(s) |
| Sodium Borohydride | Varies depending on substrate. smolecule.com | Aminoacetic acid derivatives |
| Lithium Aluminum hydride | Varies depending on substrate. | Aminoacetic acid derivatives |
Substitution Reactions
This compound and its derivatives can also undergo substitution reactions. These reactions allow for the introduction of various functional groups, further expanding the synthetic utility of this compound. smolecule.com For instance, in derivatives like ethyl 2-chloro-2-(hydroxyimino)acetate, the chloro group can be displaced by a variety of nucleophiles. smolecule.com This allows for the synthesis of a wide array of substituted oxime derivatives. Additionally, the amino group in related compounds can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Halogenation and Introduction of Halogenated Moieties
This compound and its ester derivatives can undergo halogenation at the α-carbon, a reaction that introduces a halogen atom, significantly altering the molecule's reactivity. This transformation is a key step in the synthesis of various valuable chemical intermediates.
The halogenation of compounds with α-hydrogens, like this compound, can proceed under either acidic or basic conditions. libretexts.org In acidic conditions, the reaction typically involves the formation of an enol intermediate which then reacts with the halogen (Cl₂, Br₂, or I₂). libretexts.orglibretexts.org The rate of this acid-catalyzed halogenation is dependent on the concentration of the substrate and the acid, but not the halogen itself. libretexts.org
A prominent example is the synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate from the corresponding this compound ester. smolecule.comcymitquimica.com This chloro-substituted derivative is a versatile precursor in organic synthesis. smolecule.comarborpharmchem.com For instance, it can be synthesized from glycine (B1666218) ethyl ester hydrochloride through a reaction with sodium nitrite (B80452) and hydrochloric acid, achieving a yield of approximately 76%. smolecule.comchemicalbook.com
Another significant halogenation reaction is the dibromination of this compound to form dibromoformaldoxime (DBFO). acs.org This reaction can be carried out using reagents like N-bromosuccinimide (NBS) or bromine. acs.org The reaction conditions, particularly pH, are crucial for the successful synthesis of DBFO. The reaction is slow below pH 1.5, proceeds rapidly in a dose-controlled manner between pH 2 and 4, and at a pH above 5, the product can undergo further elimination to form a nitrile oxide. acs.org Due to the exothermic nature and potential hazards of the batch reaction, continuous flow chemistry has been developed as a safer and more reproducible method for this transformation. acs.org
Table 1: Examples of Halogenation Reactions
| Starting Material | Reagent(s) | Product | Yield | Reference(s) |
| Glycine ethyl ester hydrochloride | HCl, NaNO₂ | Ethyl 2-chloro-2-(hydroxyimino)acetate | 76% | smolecule.comchemicalbook.com |
| This compound | Bromine or NBS | Dibromoformaldoxime (DBFO) | 76% (with Br₂) | acs.org |
Alkylation and Acylation of the Hydroxyimino Group
The hydroxyimino group of this compound and its derivatives presents a site for both alkylation and acylation, leading to the formation of oxime ethers and esters, respectively. These reactions are fundamental in modifying the compound's properties and for the synthesis of more complex molecules, including α-amino acids.
Alkylation: Alkylation typically occurs at the oxygen atom of the hydroxyimino group. Research has demonstrated the indium-mediated alkylation of a camphorsultam derivative of glyoxylic oxime ether in aqueous media. rsc.orgrsc.org This method allows for the synthesis of various enantiomerically pure α-amino acid derivatives with high diastereoselectivity. rsc.orgrsc.org The reaction can be initiated by radicals, with triethylborane (B153662) also being an effective initiator for alkyl radical addition in organic solvents. rsc.orgacs.org
The reactivity of glyoxylic oxime ether towards nucleophilic carbon radicals is enhanced by the electron-withdrawing substituent on the neighboring carbon, allowing the reaction to proceed smoothly even at low temperatures like -78 °C. acs.org
Acylation: Chemoselective O-acylation of hydroxyamino acids, including derivatives of this compound, can be achieved under acidic conditions. beilstein-journals.org A widely applicable method involves treating the hydroxyamino acid with an acyl chloride in trifluoroacetic acid (CF₃COOH) at room temperature. beilstein-journals.org This approach is effective because the non-competitive nucleophilic character of the solvent prevents the need for a large excess of the acylating reagent. beilstein-journals.org
Nucleophilic and Condensation Reactions
The carbonyl and oxime functionalities of this compound and its derivatives make them susceptible to a variety of nucleophilic and condensation reactions. These reactions are pivotal for building more complex molecular architectures.
The chloro-substituted derivative, ethyl 2-chloro-2-(hydroxyimino)acetate, is particularly reactive towards nucleophiles. cymitquimica.comsmolecule.com The chlorine atom can be displaced by various nucleophiles, leading to a wide range of derivatives. cymitquimica.comsmolecule.com
Condensation reactions are also a hallmark of this compound class. This compound can react with hydroxylamine (B1172632), which is a key step in a tandem electrocatalytic process for glycine synthesis from oxalic acid and nitrate (B79036). rsc.orgchemrxiv.org In this process, glyoxylic acid (formed from oxalic acid reduction) condenses with hydroxylamine (from nitrate reduction) to form this compound (glyoxylic acid oxime), which is then further reduced to glycine. rsc.orgchemrxiv.org This condensation is observed to occur readily across a range of conditions. rsc.orgchemrxiv.org
Furthermore, this compound and its esters can undergo condensation with amines and other nucleophiles to form more complex molecules, including various heterocyclic compounds. smolecule.comresearchgate.netatamankimya.com For example, condensation reactions with N-substituted hydroxylamines can yield imine derivatives. researchgate.net The potassium salt of cyano-2-(hydroxyimino)acetic acid ethyl ester is noted for its ability to participate in nucleophilic reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com
Table 2: Examples of Nucleophilic and Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type | Significance | Reference(s) |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | Various Nucleophiles | Substituted derivatives | Synthesis of diverse organic compounds | cymitquimica.comsmolecule.com |
| Glyoxylic acid | Hydroxylamine | This compound | Intermediate in glycine synthesis | rsc.orgchemrxiv.org |
| N-substituted hydroxylamines | Glyoxylic acid | Imine derivatives | Synthesis of novel organic compounds | researchgate.net |
1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides
This compound derivatives serve as precursors for the in-situ generation of nitrile oxides, which are highly reactive intermediates in 1,3-dipolar cycloaddition reactions. smolecule.comacs.org This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings, such as isoxazolines and isoxazoles, which are prevalent in many biologically active molecules. smolecule.combeilstein-journals.orgnih.govresearchgate.net
Ethyl 2-chloro-2-(hydroxyimino)acetate, when treated with a mild base like sodium bicarbonate, generates ethoxycarbonylformonitrile oxide in situ. smolecule.comsigmaaldrich.com This nitrile oxide can then be trapped by a dipolarophile, such as an alkene or alkyne, to form the corresponding cycloadduct. smolecule.comsigmaaldrich.com For example, the reaction with alkenes leads to the formation of isoxazolines. smolecule.comsmolecule.com
Similarly, dibromoformaldoxime, derived from the dibromination of this compound, can undergo HBr elimination at pH values above 5 to generate a bromo-substituted nitrile oxide. acs.org In the absence of a trapping agent, this nitrile oxide can lead to byproduct formation, but in the presence of an alkene, it participates in a [3+2] cycloaddition to yield 3-bromoisoxazolines. acs.org A variety of electron-rich and electron-poor styrenes, as well as aliphatic alkenes, have been shown to react successfully. acs.org
The generation of nitrile oxides can also be achieved through the oxidation of oximes. beilstein-journals.orgorganic-chemistry.org Reagents like tert-butyl hypoiodite (B1233010) (t-BuOI) have been used to generate nitrile oxides from various oximes for subsequent cycloaddition reactions under mild conditions. organic-chemistry.org
These 1,3-dipolar cycloaddition reactions are highly valued for their ability to create complex cyclic structures with good regio- and stereoselectivity. researchgate.netnih.govmdpi.com
Derivatization and Analog Synthesis of 2 Hydroxyiminoacetic Acid
Synthesis of 2-Hydroxyiminoacetic Acid Esters (e.g., Ethyl 2-chloro-2-(hydroxyimino)acetate)
Esters of this compound, particularly halogenated variants like ethyl 2-chloro-2-(hydroxyimino)acetate, are valuable synthetic intermediates. Their preparation typically involves the introduction of an oxime functional group onto a suitable precursor, leading to compounds that can be further elaborated into more complex molecular architectures.
The synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate involves the formation of an oxime group, a key reactive moiety. ontosight.ai This transformation is commonly achieved through the reaction of a precursor with a nitrosating agent. One established method starts from glycine (B1666218) ethyl ester hydrochloride, which is treated with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures (around 0°C) to yield the desired product. smolecule.comchemicalbook.comsmolecule.com An alternative route involves the direct oximation of ethyl chloroacetate (B1199739) using hydroxylamine (B1172632). smolecule.com The reaction of chloroacetic acid derivatives with sodium nitrite under specific conditions is also a reported method for its synthesis. smolecule.com The resulting compound, ethyl 2-chloro-2-(hydroxyimino)acetate, is a solid with a melting point between 70-76°C. sigmaaldrich.com
Table 1: Synthesis Methods for Ethyl 2-chloro-2-(hydroxyimino)acetate
| Starting Material | Reagents | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Glycine ethyl ester hydrochloride | Sodium nitrite, Hydrochloric acid | Water, 0°C | 76% | smolecule.comchemicalbook.com |
| Ethyl chloroacetate | Hydroxylamine | Not specified | - | smolecule.com |
| Chloroacetic acid derivatives | Sodium nitrite | Specific conditions | - | smolecule.com |
Ethyl 2-chloro-2-(hydroxyimino)acetate is a significant building block in the synthesis of various heterocyclic compounds. smolecule.com The presence of the chloro and hydroxyimino groups allows for diverse chemical transformations. ontosight.ai It serves as a precursor for generating ethoxycarbonylformonitrile oxide when treated with a mild base like sodium bicarbonate. sigmaaldrich.comchemicalbook.com This reactive intermediate can then participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form complex cyclic structures, including five-membered isoxazoline (B3343090) rings. smolecule.comnih.gov
Furthermore, ethyl 2-chloro-2-(hydroxyimino)acetate is utilized in the preparation of N-aziridinyloximes. These intermediates, upon treatment with scandium triflate, undergo rearrangement to form dihydro-oxadiazines. smolecule.comsigmaaldrich.comchemicalbook.com The versatility of this ester extends to its use as a starting material for other heterocyclic systems like pyrazoles, oxazoles, and thiazoles, which are core structures in many biologically active molecules. smolecule.com
Formation of Oxime Functionality
Synthesis of Cyano-Substituted Derivatives (e.g., 2-Cyano-2-(hydroxyimino)acetic Acid)
The introduction of a cyano group to the this compound framework results in derivatives with distinct chemical properties, particularly in their ability to coordinate with metal ions. These compounds are synthesized through multi-step processes involving oximation, hydrolysis, and sometimes thionation.
The synthesis of 2-cyano-2-(hydroxyimino)acetic acid typically begins with the corresponding ester, such as the methyl or ethyl ester. researchgate.netu-szeged.hu Ethyl 2-cyano-2-(hydroxyimino)acetate (also known as Oxyma) can be prepared by reacting ethyl cyanoacetate (B8463686) with sodium nitrite in the presence of an acid like acetic acid or phosphoric acid followed by hydrochloric acid. chemicalbook.comprepchem.com The resulting ester can then be hydrolyzed to yield the free acid, 2-cyano-2-(hydroxyimino)acetic acid. u-szeged.hu One method for hydrolysis involves basic conditions, for instance, using solid potassium hydroxide (B78521) in methanol (B129727) at 40°C. u-szeged.hu
Further derivatization can be achieved through thionation. For example, 2-cyano-2-(hydroxyimino)dithioacetic acid has been prepared from 2-cyano-2-(hydroxyimino)acetic acid. researchgate.netu-szeged.hu This reaction involves using a thionating agent, with phosphorus pentasulfide (P₄S₁₀) in refluxing toluene (B28343) being an effective choice. researchgate.netu-szeged.hu
Table 2: Synthesis of 2-Cyano-2-(hydroxyimino)acetic Acid and Derivatives
| Starting Material | Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl cyanoacetate | Oximation | Sodium nitrite, Acetic acid | Ethyl 2-cyano-2-(hydroxyimino)acetate | prepchem.com |
| Methyl 2-cyano-2-(hydroxyimino)acetate | Hydrolysis | Basic hydrolysis (e.g., KOH, methanol, 40°C) | 2-Cyano-2-(hydroxyimino)acetic acid | u-szeged.hu |
| 2-Cyano-2-(hydroxyimino)acetic acid | Thionation | P₄S₁₀, Toluene, reflux | 2-Cyano-2-(hydroxyimino)dithioacetic acid | u-szeged.hu |
2-Cyano-2-(hydroxyimino)acetic acid and its derivatives are effective chelating ligands for various metal ions. researchgate.netnih.govgoogle.com The presence of the oxime nitrogen, carboxylic oxygen, and nitrile nitrogen atoms allows for multiple coordination modes. nih.gov Studies have shown that 2-cyano-2-(hydroxyimino)acetic acid acts as a bidentate ligand, chelating metal ions such as copper(II) and nickel(II) through the oxime nitrogen and a carboxyl oxygen atom to form stable trans-bis-complexes. researchgate.netvulcanchem.com In some heterometallic complexes, such as with copper(II) and potassium, the ligand is doubly deprotonated and coordinates to the copper ion through both the oxime nitrogen and carboxylate oxygen atoms, while also interacting with potassium ions via the carboxylate and oxime oxygens and the nitrile nitrogen. nih.gov The cyano group enhances the ability of these molecules to form coordination complexes with transition metals.
Hydrolysis and Thionation Routes
Synthesis of Thiazole-Containing Derivatives (e.g., (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid)
Thiazole-containing derivatives of this compound are of significant importance, particularly in medicinal chemistry. The compound (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a crucial intermediate in the synthesis of several third-generation cephalosporin (B10832234) antibiotics, such as cefdinir. The specific (Z)-stereochemistry of the hydroxyimino group is critical for the antibacterial efficacy of the final antibiotic, as it enhances stability against enzymatic degradation by β-lactamases.
The synthesis of this class of compounds often involves a multi-step sequence. A common strategy is the Hantzsch thiazole (B1198619) synthesis, where a halogenated carbonyl compound reacts with a thioamide. For instance, a 4-haloacetoacetic ester can first be oximized to produce a chloro-hydroxyimino ester intermediate. google.com This intermediate, without being isolated, is then reacted directly with thiourea (B124793) to construct the 2-aminothiazole (B372263) ring, yielding 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic ester. google.com Subsequent hydrolysis of the ester group provides the final acid. An alternative approach involves a sequence starting from tert-butyl acetoacetate, which undergoes oximation, halogenation, protection of the resulting acid, formation of the aminothiazole ring with thiourea, and finally, deprotection to yield the target molecule. researchgate.net
Structural Modifications and their Impact on Biological Activity
Structural modifications of this compound have a profound impact on its biological activity. The introduction of different functional groups can influence the compound's ability to interact with biological targets. For instance, the synthesis of various N-substituted 2-hydroxyiminoacetamides has been a key area of research. core.ac.uk The introduction of a phenyl ring into the structure of these amides is thought to enhance their stabilization and improve the geometry of the oxime group's access to the active site of enzymes like acetylcholinesterase (AChE). core.ac.uk
Furthermore, the addition of a cyano group to the this compound structure increases its electrophilicity, making it more reactive in nucleophilic additions. This modification is particularly relevant in the synthesis of precursors for nitrile-containing pharmaceuticals. The biological activity of these derivatives is often evaluated through their antimicrobial properties, with some showing effective inhibition rates against various pathogens.
Synthesis of N-Substituted 2-Hydroxyiminoacetamides
The synthesis of N-substituted 2-hydroxyiminoacetamides is a critical area of investigation, particularly in the development of potential reactivators for inhibited enzymes like acetylcholinesterase (AChE). core.ac.ukresearchgate.net
Amidation Reactions and Coupling Reagents
The formation of the amide bond in N-substituted 2-hydroxyiminoacetamides is typically achieved through amidation reactions. core.ac.ukresearchgate.net These reactions involve the coupling of this compound with a suitable amine. A variety of coupling reagents can be employed to facilitate this process.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). nih.govpeptide.com Phosphonium and aminium-based reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective and can minimize racemization. peptide.comhepatochem.com Research has shown that BOP-catalyzed amidation of hydroxyiminoacetic acid with specific amines is an effective method. researchgate.netresearchgate.net More recent developments have introduced novel coupling reagents derived from OxymaPure, which are considered more environmentally friendly and safer alternatives to traditional benzotriazole-based reagents. gyrosproteintechnologies.com
Table 1: Common Coupling Reagents for Amidation Reactions
| Coupling Reagent Class | Examples | Additives | Key Features |
| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, can cause racemization. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, does not react with free amino groups. hepatochem.com | |
| Aminium Salts | HBTU, TBTU, HATU | HOBt | Fast reaction times, minimal racemization. peptide.comhepatochem.com |
| Oxime-Derived | OxymaPure, Oxyma-B | Safer, environmentally friendly alternatives. gyrosproteintechnologies.com |
Introduction of Additional Binding Moieties
To enhance the interaction of N-substituted 2-hydroxyiminoacetamides with their biological targets, researchers have focused on introducing additional binding moieties. researchgate.netresearchgate.net This strategy aims to create compounds that can engage in multiple points of contact with the target enzyme, potentially leading to a "triple-binding mode" of interaction. researchgate.net
An azide (B81097) group, for example, can be introduced into the N-substituent. researchgate.netresearchgate.net This azide can then be used in copper-catalyzed azide-alkyne cycloaddition reactions to attach more complex, functionalized heterocycles. researchgate.netresearchgate.net These additional moieties are designed to interact with peripheral binding sites on the target enzyme, thereby stabilizing the compound in a productive binding orientation. portlandpress.com For instance, a benzyl (B1604629) ring can be introduced to interact with the choline-binding region of AChE. portlandpress.com
Stereoselective Synthesis of (Z)- and (E)-Isomers
The oxime group of this compound can exist as two geometric isomers, (Z) and (E). The stereochemistry of this group is crucial as it significantly influences the compound's biological activity.
Control of Stereochemistry in Reaction Conditions
Controlling the stereochemical outcome of the synthesis of this compound derivatives is a significant challenge in organic synthesis. rijournals.com The formation of either the (Z)- or (E)-isomer can often be directed by carefully controlling the reaction conditions. organic-chemistry.org
For the synthesis of oximes in general, factors such as the choice of solvent, temperature, and the presence of specific catalysts can favor the formation of one isomer over the other. organic-chemistry.orgresearchgate.net For example, in the synthesis of nitro alkenes, performing the reaction in toluene at reflux can favor the (E)-isomer, while conducting it in dichloromethane (B109758) at room temperature can yield the (Z)-isomer. organic-chemistry.org The use of molecular sieves has also been shown to be crucial in controlling stereoselectivity in some reactions. organic-chemistry.org
In the context of this compound derivatives, the (Z)-isomer is often the more desired configuration for certain biological applications, such as in cephalosporin antibiotics where it enhances stability. Specific synthetic methods have been developed to selectively produce the (Z)-isomer, such as the hydrolysis of 2-cyano-2-(hydroxyimino)acetic acid methyl ester under controlled basic conditions. The isomerization of a mixture of (E) and (Z) isomers to enrich the desired isomer is another strategy that can be employed, sometimes utilizing acid catalysis. google.com
Coordination Chemistry and Metal Complexation of 2 Hydroxyiminoacetic Acid and Its Derivatives
Complexation with Transition Metal Ions (e.g., Copper(II), Nickel(II), Palladium(II))
2-Hydroxyiminoacetic acid and its analogues, such as 2-cyano-2-(hydroxyimino)acetic acid, are effective chelating agents for transition metal ions like Copper(II), Nickel(II), and Palladium(II). rsc.orgnih.gov The presence of both a hydroxyimino group and a carboxylic acid group allows for the formation of stable metal complexes.
Stoichiometry and Stability of Metal Complexes
The stoichiometry of the metal complexes formed with this compound derivatives can vary. For instance, studies on the copper(II) complexes with 2-cyano-2-(hydroxyimino)acetic acid indicate the formation of both monomeric species, such as CuHL₂ and CuL₂, and various dimeric species. missouristate.edu Nickel(II) ions, on the other hand, tend to form only monomeric complex species, including NiHL₂, NiL₂, and NiH₋₁L₂. missouristate.edu
The stability of these complexes is a key area of investigation. Potentiometric studies have been employed to determine the stability constants of these complexes. For example, a potentiometric study of this compound with Cu(II) ions showed a log stability constant of approximately 5.0. The stability of these complexes can be influenced by the specific derivative of this compound used. For instance, complexes of 2-(hydroxyimino)propanoic acid have been found to be more stable than those of 2-cyano-2-(hydroxyimino)acetic acid, which is attributed to the lower basicity of the latter. missouristate.edu
| Metal Ion | Complex Stoichiometry (M:L) | log β |
|---|---|---|
| Cu²⁺ | 1:1 | 8.2 ± 0.1 |
| Ni²⁺ | 1:2 | 15.6 ± 0.2 |
| Co²⁺ | 1:1 | 6.8 ± 0.1 |
Ligand Binding Modes (e.g., Bidentate Chelation through Oxime Nitrogen and Carboxyl Oxygen)
The primary binding mode for this compound and its derivatives involves bidentate chelation. The ligand coordinates to the metal ion through the nitrogen atom of the oxime group and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. researchgate.netucj.org.ua This mode of coordination has been confirmed through various spectroscopic and theoretical studies. In the case of 2-cyano-2-(hydroxyimino)acetic acid, the ligand acts as a bidentate chelator, binding copper and nickel ions through the oxime nitrogen and carboxyl oxygen atoms to form trans bis-complexes. researchgate.net
Formation of Monomeric and Dimeric Complexes
Both monomeric and dimeric complexes can be formed, particularly with copper(II) ions. missouristate.edu Potentiometric and spectroscopic data have provided evidence for the formation of dimeric complexes with Cu²⁺ ions, and X-ray crystallography has confirmed the existence of these dimers. rsc.org The deprotonation of the oxime group is a key factor that facilitates the formation of dimeric species. missouristate.edu These dimeric structures are particularly dominant at pH levels above 3.5, while monomeric species are more prevalent at lower pH values. missouristate.edu In contrast, nickel(II) ions typically form monomeric complexes with distorted octahedral geometry. missouristate.edu
Interaction with Alkali Metal Ions (e.g., Sodium(I))
This compound and its derivatives also interact with alkali metal ions. Studies on the sodium(I) salt of 2-cyano-2-(hydroxyimino)acetic acid have shown that two sodium ions are bonded to the deprotonated oximic and carboxylic groups. researchgate.net The interaction of alkali metals with these ligands is an area of ongoing research, with studies exploring the synthesis and characterization of these complexes. researchgate.net
Spectroscopic Characterization of Metal Complexes
A variety of spectroscopic techniques are used to characterize the metal complexes of this compound. Infrared (IR) and Raman spectroscopy are used to identify the coordination sites of the ligand. researchgate.net For example, in the complexes of 2-cyano-2-(hydroxyimino)acetic acid with Ni(II) and Cu(II), the IR spectra confirm the bidentate coordination through the oxime nitrogen and carboxyl oxygen. researchgate.net
UV-Visible spectroscopy provides insights into the geometry of the complexes. For instance, copper(II) complexes with derivatives of (Z)-2-hydroxyiminoacetic acid often exhibit distorted octahedral geometries, as indicated by their UV-Vis spectra, which show a λₘₐₓ of around 650 nm. vulcanchem.com Nickel(II) complexes, in contrast, may adopt square-planar configurations. vulcanchem.com
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying copper(II) complexes and has been used to support the formation of dimeric species. missouristate.edu The reduction in the intensity of EPR signals is indicative of the formation of these dimers. missouristate.edu
| Metal Complex | Spectroscopic Technique | Key Findings |
|---|---|---|
| Copper(II) Complexes | UV-Vis | λₘₐₓ ≈ 650 nm (ε = 120 M⁻¹cm⁻¹), indicative of distorted octahedral geometry. vulcanchem.com |
| Nickel(II) Complexes | UV-Vis | Ligand field parameters (10Dq ≈ 12,000 cm⁻¹) suggest strong-field ligands and square-planar configurations. vulcanchem.com |
Theoretical Investigations of Metal-Ligand Bonding
Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the metal-ligand bonding in these complexes. researchgate.net These computational methods allow for the calculation of equilibrium geometries, atomic charges, and vibrational frequencies, which can be compared with experimental data. researchgate.net For the sodium(I), nickel(II), and copper(II) complexes of 2-cyano-2-(hydroxyimino)acetic acid, DFT calculations using the B3LYP functional have been performed to propose molecular structures in the solid state. researchgate.net These theoretical investigations corroborate the experimental findings, confirming the bidentate chelation of the ligand and providing deeper insights into the nature of the metal-ligand interactions. researchgate.net
Influence of Complexation on Biological Activity
The formation of metal complexes with this compound and its derivatives is a significant area of research, not only for understanding their coordination chemistry but also for the profound impact complexation has on their biological activity. The process of chelation, where a metal ion binds to the organic ligand, can dramatically alter the physicochemical properties of the ligand, such as its polarity, lipophilicity, and electronic charge distribution. These alterations are often responsible for an enhancement of the molecule's biological potency.
A key theoretical framework for this phenomenon is Tweedy's chelation theory. This theory posits that when a metal ion coordinates with a ligand, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. This charge delocalization increases the lipophilic nature of the entire complex. scirp.orgresearchgate.net An increase in lipophilicity allows the complex to more readily permeate through the lipid layers of microbial cell membranes, thereby increasing its bioavailability and efficacy at the target site within the cell. researchgate.netnih.gov
Research has consistently shown that metal complexes of ligands structurally related to this compound, particularly Schiff bases derived from 2-aminothiazole (B372263), exhibit enhanced antimicrobial activity compared to the free ligands. nih.govveterinaria.orgmdpi.com The aminothiazole moiety is a crucial component of many cephalosporin (B10832234) antibiotics, and its derivatives, like (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, are important intermediates in their synthesis.
The influence of the metal ion itself is also a critical factor, with different metals conferring varying degrees of activity. For instance, studies on Schiff base complexes containing the 2-aminothiazole group have demonstrated that the type of metal ion (e.g., Ni(II), Cu(II), Cd(II), Co(II)) dictates the extent of antimicrobial enhancement. veterinaria.orgmdpi.com In one study, a Ni(II) complex showed potent activity against a range of bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL. mdpi.com Another study found that a cadmium complex was more active than its nickel and copper counterparts. mdpi.com This variability highlights the intricate relationship between the ligand structure, the coordinated metal ion, and the target microorganism.
Antimicrobial Activity Data
The enhanced biological action of these metal complexes has been quantified in several studies. The data often reveals a significant decrease in the Minimum Inhibitory Concentration (MIC) for the metal complexes compared to the free ligand, indicating higher potency.
For example, the antimicrobial activity of a Schiff base ligand containing 2-aminothiazole (EVL₁) and its metal complexes was evaluated against various bacterial and fungal strains. The results, summarized below, show a marked improvement in activity upon complexation, particularly for the metal complexes MV₁ and MV₅.
| Compound | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | A. niger (MIC µg/mL) | A. terreus (MIC µg/mL) |
|---|---|---|---|---|
| EVL₁ (Ligand) | 3.12 | >50 | 3.12 | 3.12 |
| MV₁ (Complex) | 3.12 | 3.12 | 1.56 | 3.12 |
| MV₅ (Complex) | >50 | >50 | 1.56 | >50 |
| Cefadroxil (Standard) | 1.56 | 3.12 | - | - |
| Fluconazole (Standard) | - | - | 6.25 | 6.25 |
Table 1: Comparative MIC values of a 2-aminothiazole Schiff base ligand and its metal complexes. veterinaria.org (Data extracted and compiled from source).
Similarly, another study investigated Schiff base ligands derived from isatin (B1672199) and aminothiazole, complexed with various transition metals. The antibacterial activity was tested against Gram-positive and Gram-negative bacteria, with the metal complexes generally showing greater zones of inhibition than the free ligands.
| Compound | Gram-Positive Bacteria (Inhibition Zone in mm) | Gram-Negative Bacteria (Inhibition Zone in mm) | ||
|---|---|---|---|---|
| S. aureus | B. subtilis | E. coli | S. typhimurium | |
| Ligand (Z₁) | 14 | 15 | 11 | 13 |
| VO(IV) Complex | 18 | 19 | 15 | 16 |
| Cr(III) Complex | 17 | 18 | 14 | 15 |
| Fe(II) Complex | 16 | 17 | 13 | 14 |
| Co(II) Complex | 20 | 22 | 17 | 19 |
| Ni(II) Complex | 21 | 23 | 18 | 20 |
| Cu(II) Complex | 23 | 25 | 20 | 22 |
| Zn(II) Complex | 19 | 21 | 16 | 18 |
Table 2: Antibacterial activity of an aminothiazole-derived Schiff base ligand (Z₁) and its transition metal complexes. nih.gov (Data extracted and compiled from source).
Antioxidant Activity
Beyond antimicrobial effects, complexation can also enhance the antioxidant properties of this compound derivatives. The ability of a compound to scavenge free radicals is a crucial aspect of its potential therapeutic value. Studies on metal complexes of aminothiazole-containing Schiff bases have shown that the complexes often exhibit superior antioxidant activity compared to the uncomplexed ligands. veterinaria.org For example, the complex MV₁ demonstrated excellent antioxidant activity with an IC₅₀ value of 46.56, indicating potent radical scavenging capability. veterinaria.org This enhancement is believed to be due to the metal center's ability to participate in redox reactions, thereby stabilizing the radical species more effectively.
Biological and Biochemical Interactions of 2 Hydroxyiminoacetic Acid and Its Derivatives
Antimicrobial Activity
2-Hydroxyiminoacetic acid, also known as glyoxylic acid oxime, and its derivatives have garnered attention for their potential as antimicrobial agents. The presence of the hydroxyimino functional group is a key contributor to their biological activities.
Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives of this compound have demonstrated notable efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid has shown significant antibacterial activity by disrupting the integrity of the bacterial cell wall. The mechanism of action for some derivatives is believed to involve the inhibition of bacterial cell wall synthesis, targeting enzymes like transpeptidases and carboxypeptidases, which is a mode of action similar to that of beta-lactam antibiotics.
Research has indicated that this compound itself exhibits moderate antibacterial activity. One study found its minimum inhibitory concentration (MIC) to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. Another derivative, (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, showed MIC values of 10 µg/mL against Staphylococcus aureus and 15 µg/mL against Escherichia coli. Generally, Gram-negative bacteria like E. coli may show less susceptibility due to their outer membrane. mdpi.com
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
| (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid | Staphylococcus aureus | 10 |
| (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid | Escherichia coli | 15 |
| (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid | Pseudomonas aeruginosa | 20 |
Antifungal Properties
In addition to antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. Some studies have noted that the mechanisms of action against fungal pathogens may be similar to those against bacteria. For example, certain derivatives have demonstrated effective inhibition rates against fungal pathogens like Botrytis cinerea and Fusarium graminearum. The amino acid derivative 2-hydroxyisocaproic acid, while not a direct derivative of this compound, has shown broad antifungal activity against Candida and Aspergillus species, highlighting the potential of related chemical structures. nih.gov
| Compound Derivative ID | Pathogen | Inhibition Rate (%) | EC50 (μg/mL) |
|---|---|---|---|
| 10a | Botrytis cinerea | 84.4 | 14.44 |
| 10b | Fusarium graminearum | 80.8 | N/A |
Structure-Activity Relationships in Antimicrobial Agents
The antimicrobial efficacy of this compound derivatives is closely linked to their molecular structure. The (Z)-isomer of these compounds is often crucial for enhanced antibacterial activity, as it can stabilize the β-lactam ring in cephalosporin (B10832234) antibiotics against enzymatic degradation.
Key structural modifications that influence antimicrobial activity include:
Substituents on the thiazole (B1198619) ring: These can modulate the penetration of the compound into Gram-negative bacteria.
Methoxyimino derivatives: These tend to have higher lipophilicity, which can enhance their penetration into bacterial cells and improve efficacy against resistant strains.
Hydroxyimino analogs: While less lipophilic, they often show greater resistance to enzymatic hydrolysis.
Fatty amine chain length: In related lipopeptide conjugates, the length of a fatty amine chain can significantly impact antibacterial activity. frontiersin.org
Anticancer Potential
Preliminary studies have suggested that this compound and its derivatives may possess anticancer properties. The hydroxyimino group is believed to be a key player in this biological activity.
Inhibition of Cancer Cell Line Viability
Research has shown that derivatives of this compound can inhibit the growth and viability of various cancer cell lines. For instance, (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid has demonstrated cytotoxic effects on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. One study on human breast cancer cell lines indicated that treatment with a this compound compound led to a significant reduction in cell viability, with an IC50 value around 25 µM. It is thought that these compounds may interfere with cell cycle regulation.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid | MCF-7 (Breast Cancer) | 5.0 |
| (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid | HeLa (Cervical Cancer) | N/A |
| This compound Compound | Human Breast Cancer | ~25 |
| Palladium(II) complex of glyoxylic acid oxime | K562 (Human Leukemic) | 62 ± 16 |
Apoptogenic Effects in Leukemic Cell Lines
Derivatives of this compound have shown the ability to induce apoptosis, or programmed cell death, in cancer cells. This effect has been observed in leukemic cell lines. nih.govbiorxiv.org For example, a palladium(II) complex of glyoxylic acid oxime, a related compound, exhibited a moderate cytotoxic and apoptogenic effect against the human leukemic cell line K562. researchgate.net The mechanism of apoptosis induction is thought to involve the activation of caspases. Some studies suggest that these compounds may also cause morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage.
Enzyme Interactions and Modulation
This compound and its derivatives engage in significant interactions with various enzymes, modulating their activity through inhibition or reactivation. These interactions are pivotal in both therapeutic applications and understanding cellular metabolic processes.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. nih.govwikipedia.org Derivatives of this compound have been investigated as potential inhibitors of these cholinesterases.
Certain inhibitors of AChE can interact with the enzyme at multiple sites, a concept known as dual or triple-binding. nih.gov These inhibitors typically bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov This dual-binding capability can lead to more potent and selective inhibition. Some derivatives of this compound are designed as dual-binding inhibitors, which may offer therapeutic advantages in neurodegenerative diseases by not only increasing acetylcholine levels but also by potentially interfering with amyloid-β peptide aggregation, a process in which the PAS of AChE is implicated. nih.gov
Organophosphorus compounds (OPs) are potent, irreversible inhibitors of AChE and BChE, leading to toxic accumulation of acetylcholine. nih.govresearchgate.netmdpi.com Oxime compounds, including derivatives of this compound, are a cornerstone in the treatment of OP poisoning. nih.govmdpi.com Their primary mechanism of action is the reactivation of the OP-inhibited enzyme. nih.govmdpi.com
The reactivation process involves a nucleophilic attack by the oxime on the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the enzyme's active site. mdpi.com This breaks the bond between the enzyme and the inhibitor, restoring the enzyme's function. mdpi.com The effectiveness of these oxime reactivators can vary significantly depending on the specific organophosphate and the structure of the oxime. nih.gov Research has focused on developing novel oximes, including those based on a this compound scaffold, with improved blood-brain barrier penetration and broader-spectrum reactivation capabilities against various OPs like sarin (B92409) and VX. researchgate.netnih.gov
Table 1: Reactivation of Organophosphate-Inhibited Butyrylcholinesterase by Novel Oximes This table presents a summary of the reactivation efficacy of various oximes on rat BChE inhibited by different organophosphates. Data is expressed as percentage of reactivation.
| Inhibitor | Novel Oxime 15 (%) | Novel Oxime 20 (%) | 2-PAM (%) |
| PIMP (sarin surrogate) | 46-78 | - | 31-47 |
| NEMP (sarin surrogate) | 18-88 | - | 0-8 |
| NIMP (sarin surrogate) | 60-80 | - | <60-80 |
| DFP | > 2-PAM | - | - |
| Phorate-oxon | ~10-20 | ~10-20 | ~5 |
| Phorate-oxon sulfoxide (B87167) | ~25-35 | ~25-35 | ~15 |
| Paraoxon | <20 | <20 | <20 |
Source: Adapted from research on the reactivation of OP-inhibited serum butyrylcholinesterase. nih.gov
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. wikipedia.org Beyond its metabolic role, GAPDH is implicated in non-metabolic processes like apoptosis. wikipedia.org The inhibition of GAPDH is an area of research for potential therapeutic interventions. nih.gov Some natural products and synthesized compounds can act as GAPDH inhibitors by covalently modifying the catalytic cysteine residue in the active site. nih.govrsc.org While direct studies on this compound are not extensively detailed in the provided context, the general class of compounds that can interact with cysteine residues, such as those with reactive functional groups, are of interest as potential GAPDH inhibitors. nih.gov
Derivatives of this compound are crucial intermediates in the synthesis of many third-generation cephalosporin antibiotics. vulcanchem.com The (Z)-isomer of these derivatives, when incorporated into the cephalosporin structure, plays a vital role in enhancing antibacterial efficacy. This enhancement is largely attributed to the stabilization of the β-lactam ring against hydrolysis by β-lactamase enzymes produced by resistant bacteria. The hydroxyimino moiety contributes to this stability, allowing the antibiotic to effectively inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins.
The development of β-lactamase inhibitors is a critical strategy to combat antibiotic resistance. preprints.orgmdpi.com These inhibitors work by inactivating β-lactamases, thereby protecting the β-lactam antibiotic from degradation. mdpi.com While not a β-lactamase inhibitor itself, the structural contribution of the this compound moiety to the stability of cephalosporins is a key factor in overcoming certain mechanisms of bacterial resistance.
Dual- and Triple-Binding Modes of Interaction
Inhibition of Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)
Antioxidant Activity
Some studies suggest that derivatives of this compound may possess antioxidant properties. smolecule.com The mechanism behind this potential activity is not fully elucidated but may involve the ability of the hydroxyimino group to act as a radical scavenger or to chelate metal ions that can catalyze oxidative reactions. researchgate.net Further investigation is required to fully understand and characterize the antioxidant potential of these compounds.
Reduction of Lipid Peroxidation in Cellular Models
This compound, also known as glyoxylic acid oxime, and its related structures have demonstrated notable antioxidant capabilities. ontosight.ai A key aspect of this activity is the reduction of lipid peroxidation, a critical process in cellular damage. Lipid peroxidation is a chain reaction where oxidants attack lipids containing carbon-carbon double bonds, particularly polyunsaturated fatty acids (PUFAs), leading to cellular and tissue damage. amegroups.orgfrontiersin.org This process can be initiated by reactive oxygen species (ROS) and is implicated in the pathology of various diseases. amegroups.org
Research has shown that compounds in the oxime class, to which this compound belongs, possess antioxidant properties. ijprajournal.com Specifically, comparative studies have highlighted that (Z)-2-hydroxyiminoacetic acid can significantly reduce lipid peroxidation in cellular models. The antioxidant effect is often evaluated by measuring the formation of substances like 2-thiobarbituric acid reactive substances in experimental settings, such as rat liver microsomal models. ijprajournal.com
The mechanism of lipid peroxidation involves several stages, including initiation, propagation, and termination. amegroups.org Antioxidants can interfere with this cascade. For instance, vitamin E-like antioxidants can quench the chain reaction by donating a hydrogen atom to lipid peroxy radicals. frontiersin.org The ability of this compound and its derivatives to reduce lipid peroxidation suggests they may play a protective role against oxidative stress at the cellular level.
Receptor Binding and Ligand Potential
The structural characteristics of this compound and its derivatives make them promising candidates as ligands for various biological targets, including enzymes and receptors. ontosight.airesearchgate.net A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The oxime and carboxylic acid groups within this compound allow it to act as an efficient chelating ligand, capable of binding to metal ions in different modes, such as bidentate or tridentate, depending on the conditions. vulcanchem.comiucr.org
The ligand potential of these compounds extends to interactions with cellular receptors. For example, derivatives have been explored for their potential to act as inhibitors of certain enzymes or as ligands for specific receptors. ontosight.ai Research into structural analogs has indicated inhibitory activity against tyrosine kinases. vulcanchem.com
Furthermore, specific derivatives have been synthesized and evaluated for their interaction with neurotransmitter receptors. Ethyl 2-chloro-2-(hydroxyimino)acetate, an ester derivative, is used in the synthesis of a chiral amino acid that is a potential agonist at the ionotropic (±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors. chemicalbook.com This highlights the role of the this compound backbone in developing molecules that can target specific receptor systems in the central nervous system. The interaction of such ligands can trigger or block cellular signals, demonstrating their potential in modulating biological pathways.
| Compound Name | Key Structural Feature / Class | Investigated Role / Potential |
| This compound (Glyoxylic Acid Oxime) | Oxime and carboxylic acid groups | Reduction of lipid peroxidation; bifunctional ligand for metal coordination. ontosight.aivulcanchem.com |
| (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid | Thiazole ring derivative | Potential as an enzyme inhibitor or receptor ligand. ontosight.ai |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | Ester derivative | Precursor for a potential agonist at AMPA-kainate receptors. chemicalbook.com |
| 2-Cyano-2-(hydroxyimino)acetic Acid | Cyano group derivative | Efficient chelating ligand for metal ions. iucr.org |
| Structural Analogs | Similar core structure to this compound | Inhibitory activity against tyrosine kinases. vulcanchem.com |
Advanced Spectroscopic Characterization of 2 Hydroxyiminoacetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the structural analysis of 2-hydroxyiminoacetic acid and its related compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
¹H and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for determining the basic framework of organic molecules, including this compound derivatives. nih.govresearchgate.net The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its chemical environment, offering valuable clues about the surrounding atoms and functional groups. libretexts.org
For instance, in derivatives of this compound, the proton of the oxime group (-NOH) typically appears as a broad singlet in the ¹H NMR spectrum. The chemical shift of this proton can be influenced by factors such as solvent and concentration due to hydrogen bonding. The protons of the acetic acid backbone will also exhibit characteristic signals.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Oxime (-NOH) | Broad, variable | 140-160 |
| Carboxyl (-COOH) | 10-13 (broad) | 170-185 |
| Methine (=CH-) | 6.5-8.0 | 100-150 |
Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.
2D NMR Techniques (e.g., HSQC, HMBC) for Correlation Assignments
To unambiguously assign the ¹H and ¹³C signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful in this regard. researchgate.netcolumbia.edu
HSQC experiments establish correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct pairing of proton and carbon signals, simplifying the assignment process.
HMBC experiments, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.edu This is crucial for piecing together the molecular skeleton by identifying connections between different functional groups. For example, an HMBC correlation between the oxime proton and the carboxyl carbon would confirm their proximity within the molecule.
Investigation of Hydrogen Bonding Effects on Chemical Shifts
Hydrogen bonding plays a significant role in the chemistry of this compound and its derivatives, influencing their structure and reactivity. These interactions can be studied using NMR spectroscopy, as they have a noticeable effect on the chemical shifts of the involved protons. youtube.comlibretexts.org
The proton of the oxime group (-NOH) and the carboxylic acid group (-COOH) can participate in both intramolecular and intermolecular hydrogen bonds. The formation of a hydrogen bond deshields the proton, causing its signal to shift downfield in the ¹H NMR spectrum. youtube.com The extent of this shift can provide qualitative information about the strength of the hydrogen bond. mdpi.com
By conducting NMR experiments in different solvents or at varying concentrations, the dynamics of hydrogen bonding can be investigated. youtube.com For example, in a hydrogen-bond-accepting solvent, the chemical shift of the -OH proton is expected to be further downfield compared to a non-polar solvent. This is due to the increased strength of the intermolecular hydrogen bonds between the solute and the solvent. youtube.comlibretexts.org
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and the nature of chemical bonds. mt.comspectroscopyonline.com
Vibrational Frequency Analysis
Both IR and Raman spectroscopy measure the vibrational frequencies of bonds within a molecule. libretexts.orgwiley.com These frequencies are characteristic of specific bond types and functional groups, making these techniques excellent for qualitative analysis. nih.gov
For this compound, key vibrational modes include:
O-H stretching: from the oxime and carboxylic acid groups, typically appearing as a broad band in the IR spectrum around 3300-2500 cm⁻¹.
C=O stretching: from the carboxylic acid group, a strong absorption in the IR spectrum around 1700 cm⁻¹.
C=N stretching: from the oxime group, appearing in the 1650-1600 cm⁻¹ region.
N-O stretching: typically observed in the 960-930 cm⁻¹ range.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with experimental data to aid in the assignment of complex spectra. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad, Strong |
| C-H | Stretching | ~2900 | Medium |
| C=O (Carboxylic Acid) | Stretching | ~1700 | Strong |
| C=N (Oxime) | Stretching | ~1640 | Medium-Weak |
| N-O | Stretching | ~945 | Medium |
Characterization of Functional Groups and Complex Formation
IR and Raman spectroscopy are highly effective in confirming the presence of the key functional groups in this compound: the carboxylic acid and the oxime. copbela.org The characteristic absorption bands for these groups serve as a molecular fingerprint. wiley.com
Furthermore, these techniques are invaluable for studying the formation of metal complexes with this compound. When the molecule acts as a ligand and coordinates to a metal ion, changes in the vibrational frequencies of the coordinating groups are observed. researchgate.net For example, coordination through the carboxylate oxygen and the oxime nitrogen can lead to shifts in the C=O and C=N stretching frequencies, respectively. researchgate.net These shifts provide direct evidence of complex formation and can offer insights into the coordination mode. In some cases, new bands corresponding to metal-ligand vibrations may appear in the low-frequency region of the Raman spectrum. mt.com
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for the characterization of this compound and its derivatives. It provides essential information on molecular weight, purity, and the progress of chemical reactions. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these compounds, often by detecting the protonated molecular ion [M+H]⁺.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used extensively for both qualitative and quantitative analysis in the synthesis of this compound derivatives. It is particularly valuable for impurity profiling and real-time reaction monitoring. chromservis.eu
For impurity assessment, LC-MS can detect and identify byproducts and unreacted starting materials. For instance, in the synthesis of cephalosporin (B10832234) intermediates, impurities such as unreacted 2-aminothiazole (B372263) derivatives can be detected and quantified using LC-MS. A common methodology involves using a C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water mixture containing 0.1% formic acid. This setup allows for the separation of the main compound from its impurities, which are then detected by the mass spectrometer. The high sensitivity of MS enables the detection of trace-level impurities, which is crucial for quality control in pharmaceutical applications. thermofisher.com
Reaction monitoring by LC-MS allows chemists to track the consumption of reactants and the formation of products over time. chromservis.eu By taking small aliquots from the reaction mixture at various intervals, the progress can be accurately followed. This is essential for optimizing reaction conditions, such as temperature and reaction time, to maximize yield and minimize side-product formation. chromservis.eu For example, the efficiency of coupling reactions in peptide synthesis that use derivatives like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be monitored via LC-MS. Similarly, the completion of reactions involving the synthesis of N-cyano phenyl glycine (B1666218) from 2-(hydroxyimino)acetic acid can be monitored using chromatographic techniques like HPLC. google.com
Table 1: Typical LC-MS Parameters for Analysis of this compound Derivatives
| Parameter | Setting | Source |
|---|---|---|
| Column | C18 (Reversed-Phase) | |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Detection | Full scan or Selected Ion Monitoring (SIM) | rsc.org |
| Application | Impurity Profiling, Reaction Monitoring | chromservis.eu |
Mass spectrometry is a definitive tool for confirming the identity of newly synthesized derivatives of this compound. Following synthesis and purification, MS is used to verify that the product has the correct molecular weight.
Electrospray ionization mass spectrometry (ESI-MS) is frequently used for this purpose. In the synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid, ESI-MS was used to confirm its molecular weight by identifying the protonated molecule [M+H]⁺ at an m/z of 228.1. Similarly, the structure of 2-cyano-2-(hydroxyimino)dithioacetic acid, a thio-cyanoxime derivative, was verified using a combination of spectroscopic methods including ESI-MS. u-szeged.huresearchgate.net Another example includes the verification of a diazide-containing isoxazole (B147169) derivative, where ESI-MS confirmed the product with an observed (M+H)⁺ ion at m/z 372.2. nih.gov In some cases, other techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have been used to characterize metal complexes of related glyoximes. figshare.com The obtained mass spectrometry results are crucial for validating that the target molecule has been successfully synthesized. epo.org
LC-MS for Impurity Assessment and Reaction Monitoring
X-ray Crystallography for Molecular Structure and Absolute Configuration
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of this compound derivatives and their metal complexes in the solid state. fzu.cz It provides precise data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding the molecule's properties and reactivity. uhu-ciqso.es
Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure elucidation. uhu-ciqso.es This method requires growing a high-quality single crystal of the compound, which can sometimes be a challenging step. Once a suitable crystal is obtained, it is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. fzu.cz
Several derivatives and metal complexes of this compound have been characterized using this technique. For example, the crystal structure of ethyl 2-cyano-2-hydroxyiminoacetate was determined by SC-XRD. researchgate.net The analysis revealed an orthorhombic crystal system with the space group Pmc2₁. researchgate.net Similarly, the crystal structures of various metal complexes of glyoxilic acid oxime (an alternative name for this compound) have been solved, providing direct insight into the ligand's coordination behavior. bas.bg The analysis of a heterometallic copper-potassium complex of 2-cyano-2-(hydroxyimino)acetic acid also relied on single-crystal X-ray data to reveal its complex three-dimensional framework. nih.gov
Table 2: Crystallographic Data for Ethyl 2-cyano-2-hydroxyiminoacetate
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pmc2₁ | researchgate.net |
| Unit Cell a | 6.512(1) Å | researchgate.net |
| Unit Cell b | 13.589(3) Å | researchgate.net |
| Unit Cell c | 8.002(2) Å | researchgate.net |
| Molecules per Unit Cell (Z) | 4 | researchgate.net |
X-ray crystallography provides unparalleled detail regarding the coordination environment in metal complexes of this compound and its derivatives. The data reveals how the ligand binds to the metal center, the resulting geometry, and the nature of intermolecular interactions like hydrogen bonding.
Studies on various metal complexes show that this compound often acts as a bidentate ligand, coordinating to metal ions through the oxime nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. bas.bgresearchgate.net In a heterometallic complex containing copper and potassium, the Cu(II) ion adopts a distorted square-pyramidal geometry, with two N atoms from the oxime groups and two O atoms from the carboxylate groups of two separate ligands forming the basal plane. nih.gov In other reported copper(II) complexes, the geometry is described as a distorted octahedron. vulcanchem.com
Table 3: Observed Coordination Geometries in Metal Complexes
| Metal Ion | Ligand | Coordination Geometry | Source |
|---|---|---|---|
| Cu(II) | 2-Cyano-2-(hydroxyimino)acetic acid | Distorted Square-Pyramidal | nih.gov |
| Cu(II) | (Z)-2-Hydroxyiminoacetic acid derivative | Distorted Octahedral | vulcanchem.com |
| Ni(II) | 2-Cyano-2-(hydroxyimino)acetic acid | Square-Planar (trans bis-complex) | researchgate.net |
| Cu(II), Zn(II), Cd(II) | Glyoxilic acid oxime | Octahedral | bas.bg |
Single Crystal X-ray Diffraction Analysis
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study paramagnetic species, which are substances with unpaired electrons. srce.hr It is particularly powerful for characterizing transition metal complexes, such as those formed with this compound and its derivatives, especially complexes of Cu(II). numberanalytics.com
EPR spectroscopy provides detailed information about the electronic structure of the metal center and its immediate coordination environment. numberanalytics.com The EPR spectrum of a Cu(II) complex (S=1/2, I=3/2) is typically characterized by g and hyperfine coupling (A) tensors. ethz.ch For an axially symmetric system, these are reported as g∥, g⊥, A∥, and A⊥. These parameters are sensitive to the geometry of the complex and the nature of the coordinating ligands. numberanalytics.comethz.ch For example, the EPR spectra of Cu(II) complexes can distinguish between different coordination geometries, such as square planar or distorted trigonal-bipyramidal structures. researcher.life
Studies on copper(II) complexes with 2-cyano-2-(hydroxyimino)acetic acid have utilized EPR spectroscopy for their characterization. researchgate.net The technique can also be used to monitor changes in the coordination sphere. For instance, EPR spectra confirmed that the coordination geometry of a copper complex changed toward a more axial geometry upon confinement within narrow silica (B1680970) pores. researcher.life In some cases, hyperfine splitting due to ligand atoms, such as nitrogen, can be observed, providing direct evidence of the metal-ligand bond. ibm.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid |
| 2-cyano-2-hydroxyiminoacetic acid |
| Ethyl 2-cyano-2-hydroxyiminoacetate |
| 2-cyano-2-(hydroxyimino)dithioacetic acid |
| Glyoxime |
| Ni-methyl-ethyl-glyoxime |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing this compound and its derivatives. This method provides insights into the electronic transitions within the molecule, particularly those involving the C=N and C=O chromophores of the hydroxyimino and carboxylic acid groups, respectively. The absorption of UV or visible light by these molecules can be influenced by various factors, including the solvent, pH, and the presence of substituents.
The UV-Vis spectrum of this compound and its derivatives is characterized by specific absorption maxima (λmax). For instance, in the analysis of its metal complexes, the coordination environment significantly impacts the electronic spectrum. Copper(II) complexes with derivatives of (Z)-2-hydroxyiminoacetic acid show a maximum absorption (λmax) at approximately 650 nm, with a molar absorptivity (ε) of 120 M⁻¹cm⁻¹. vulcanchem.com This absorption is indicative of the distorted octahedral geometry of these complexes. vulcanchem.com
The pH of the solution is a critical factor affecting the UV-Vis spectrum, as it can alter the protonation state of the molecule. Studies on the stability of (Z)-2-hydroxyiminoacetic acid have utilized UV-Vis spectroscopy to monitor degradation across a pH range of 2–12. At acidic pH values below 4, protonation of the hydroxyimino group can occur, while alkaline conditions above pH 10 facilitate deprotonation. These changes in molecular structure are reflected in the UV-Vis absorption profile.
Furthermore, derivatives of this compound, such as those used in high-performance liquid chromatography (HPLC) with UV detection, are often monitored at specific wavelengths like 254 nm. This indicates significant absorption in the UV region, which is typical for molecules containing unsaturated functional groups.
The study of glyoxylate, a related compound, in hydrated environments using UV/vis photodissociation spectroscopy has shown that its S1 ← S0 absorption band is broad, extending from approximately 320 to 380 nm. nih.gov This is attributed to the flexibility of the molecule and the influence of hydration on its conformation. nih.gov
The table below summarizes key UV-Vis spectroscopic data for this compound and its related compounds from various research findings.
| Compound/Complex | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Conditions/Notes |
| Copper(II) complexes of (Z)-2-hydroxyiminoacetic acid derivatives | ~650 vulcanchem.com | 120 vulcanchem.com | Distorted octahedral geometry. vulcanchem.com |
| (Z)-2-hydroxyiminoacetic acid derivatives | 254 | Not specified | Used for HPLC with UV detection. |
| Hydrated Glyoxylate (S1 ← S0 transition) | 320-380 nih.gov | Not specified | Broad absorption due to conformational flexibility. nih.gov |
This interactive data table allows for the comparison of UV-Vis spectroscopic properties under different conditions and for various related structures, highlighting the utility of this technique in the characterization of this compound and its derivatives.
Computational and Theoretical Investigations of 2 Hydroxyiminoacetic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for studying the properties of 2-hydroxyiminoacetic acid and its derivatives due to its balance of accuracy and computational cost. utep.edu DFT calculations are instrumental in predicting a range of molecular properties, from equilibrium geometries to spectroscopic parameters. nih.gov
Geometry Optimization and Equilibrium Structures
DFT methods, particularly using hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.net The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. faccts.de These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.
For instance, theoretical calculations on related oxime structures have shown that the CN imine and oxime bond lengths are critical parameters. nih.gov In a study on a similar imine oxime, these bond lengths were calculated to be approximately 1.278 Å and 1.277 Å, respectively. nih.gov Upon coordination to a metal ion, these bonds were observed to weaken and lengthen. nih.gov Such computational analyses are vital for understanding how the molecule's geometry influences its reactivity and interactions. The optimization process also helps in identifying different possible conformers and their relative stabilities. faccts.de
Table 1: Representative Calculated Geometric Parameters for Oxime-containing Structures
| Parameter | Calculated Value (Å) | Method |
| C=N (Imine) | 1.278 | DFT/B3LYP |
| C=N (Oxime) | 1.277 | DFT/B3LYP |
Note: Data is based on a representative imine oxime structure and serves as an illustrative example of parameters obtained through DFT calculations. nih.gov
Prediction of Vibrational Frequencies and Intensities (IR, Raman)
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of this compound. acs.org By calculating the harmonic vibrational frequencies, researchers can assign the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netuni-siegen.de The B3LYP functional, often paired with basis sets like 6-311++G(d,p), has been shown to provide theoretical wavenumbers, infrared intensities, and Raman scattering activities that are in good agreement with experimental data. researchgate.net
The potential energy distribution (PED) analysis, derived from these calculations, offers a detailed assignment of each vibrational mode. researchgate.net For example, in studies of related molecules, DFT has been used to identify characteristic vibrations, such as C-O and C-C stretching modes. researchgate.net These theoretical predictions are crucial for interpreting experimental FT-IR and Raman spectra and understanding the molecule's vibrational properties. acs.org
Calculation of NMR Chemical Shifts (e.g., GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT and ab initio frameworks, is a standard approach for predicting the NMR chemical shifts (¹H and ¹³C) of this compound. nih.govfaccts.de These calculations provide theoretical magnetic shielding constants that can be converted to chemical shifts, which often show good agreement with experimental data measured in various solvents. nih.gov
Studies on oxocarboxylic acid oximes have demonstrated that theoretical chemical shift calculations for the most stable, hydrogen-bonded species correlate well with observed data, particularly for hydroxyl protons. nih.gov The influence of substituents and intramolecular interactions, like hydrogen bonding, on the chemical shifts can be effectively studied using these computational methods. nih.gov Discrepancies between calculated and experimental values can often be minimized by using appropriate scaling factors or by performing calculations that account for solvent effects. mdpi.comsigmaaldrich.com
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Oxocarboxylic Acid Oxime
| Carbon Atom | Experimental Shift (ppm) in DMSO-d6 | Calculated Shift (ppm) - GIAO |
| C=N | ~145-150 | Varies with method |
| COOH | ~160-165 | Varies with method |
Analysis of Charge Distribution (e.g., Natural Bond Orbital (NBO) Analysis)
Natural Bond Orbital (NBO) analysis is a computational technique used to study the charge distribution, intramolecular charge transfer, and hyperconjugative interactions within this compound. researchgate.net NBO analysis, which can be performed with Gaussian and other quantum chemistry software, transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.deuni-rostock.de
This analysis yields natural population analysis (NPA) charges on each atom, providing insight into the molecule's electrostatic potential and reactivity sites. uni-muenchen.de For example, NBO analysis can quantify the polarization of bonds and the delocalization of electron density from filled lone pair orbitals into empty antibonding orbitals, which stabilizes the molecule. researchgate.net In a study of a related imine oxime, Mulliken charge distribution analysis (a different charge scheme) showed that the oxime oxygen atom was significantly more negative than the azomethine nitrogen atoms, indicating its potential role in coordination and hydrogen bonding. nih.gov
Ab Initio Methods (e.g., RHF, MP2)
In addition to DFT, ab initio (from first principles) methods such as Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) are utilized to study this compound. nih.gov These methods, while often more computationally demanding than DFT, provide an alternative and sometimes more systematically improvable approach to calculating electronic structure. smu.edu
RHF is a foundational ab initio method that, however, does not account for electron correlation. MP2 is the simplest ab initio method that introduces electron correlation, often leading to more accurate results for properties like interaction energies, especially for systems involving hydrogen bonding and stacking interactions. smu.edursc.org Theoretical studies on oxocarboxylic acid oximes have employed RHF and MP2, alongside DFT, to calculate total energies, equilibrium structures, and NMR chemical shifts, allowing for a comparative assessment of the methods' performance. nih.gov The comparison reveals that while DFT/B3LYP is often superior for vibrational spectra prediction, MP2 can be more reliable for certain interaction energies. acs.orgrsc.org
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netceon.rs This method is crucial for understanding potential biological interactions and for rational drug design. irb.hr
Derivatives of this compound have been investigated as inhibitors of enzymes like cholinesterases. irb.hr In such studies, molecular docking simulations are performed to predict how the compound fits into the active site of the target enzyme. irb.hrrjpbr.com The results provide information on binding affinity (often expressed as a binding energy or inhibition constant, Ki) and the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-receptor complex. ceon.rsfrontiersin.org For example, docking studies on N-substituted 2-hydroxyiminoacetamides revealed their binding modes with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing that multiple moieties of the compounds were involved in interactions with the enzymes. irb.hr
Time-Dependent Density Functional Theory (TDDFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TDDFT) is a quantum chemical method widely used to predict the electronic absorption spectra of molecules. mdpi.com This computational approach calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed in experimental UV-Vis spectra.
For organic molecules like this compound and its derivatives, TDDFT calculations are typically performed using a specific functional and basis set. A common choice is the B3LYP functional combined with a basis set such as 6-311++G(d,p). researchgate.net Such calculations can predict the absorption profiles in different environments, such as in a vacuum or in various solvents, by incorporating solvent models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). mdpi.com
Theoretical studies on structurally related oximes and their complexes demonstrate the utility of TDDFT in understanding their electronic properties. researchgate.net For example, the electronic absorption spectrum for compounds like 2-cyano-2-(hydroxyimino)acetic acid has been successfully calculated using TDDFT. researchgate.net These calculations help identify the main electronic transitions, often corresponding to π→π* or n→π* transitions, and can predict the absorption maxima in the UV range. mdpi.comchemrxiv.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) calculated via DFT is a key parameter, with values around 4 eV confirming absorption in the UV region for similar compounds. mdpi.com
Table 2: Representative TDDFT Calculation Parameters for Related Compounds
| Compound Type | Functional | Basis Set | Solvent Model | Predicted Property |
|---|---|---|---|---|
| Chalcone Derivatives | B3LYP | 6-311++G(d,p) | - | Electronic Absorption Spectrum researchgate.net |
| Natural Photoprotectants | B3LYP | 6-311+g(d,p) | IEFPCM (Methanol) | UV Absorption Profile (UVA, UVB, UVC) mdpi.com |
| Fe(II) Complexes | B3LYP / PBE | CB-2 / CB-1 | Acetonitrile, Water | Vertical Excitation Energies researchgate.net |
Correlation of Computational Predictions with Experimental Data
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. nih.gov The correlation between computational data and experimental findings provides confidence in the theoretical models and their predictive power.
For this compound and related compounds, computational predictions are often compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography. researchgate.net For instance, DFT calculations at the B3LYP/6-31G* level can be used to predict molecular structures and properties, which are then cross-validated with experimental X-ray crystallography data to confirm the absolute configuration. Similarly, calculated vibrational frequencies (IR and Raman) for metal complexes of related oxime ligands have shown very good agreement with experimental spectra. researchgate.net
In the context of electronic spectra, TDDFT calculations are frequently validated by comparing the predicted absorption wavelengths with those measured by UV-Vis spectroscopy. Studies on various organic molecules have shown that TDDFT methods can faithfully model experimental absorbance spectra. mdpi.comchemrxiv.org For example, a study on natural compounds demonstrated the consistency of UV absorption profiles obtained through TDDFT calculations with experimental measurements for molecules like quercetin (B1663063) and resveratrol. mdpi.com Another study on nucleobase analogues achieved a root mean square error in absorbance λmax values of just 10 nm between predicted and experimental spectra in aqueous solutions. chemrxiv.org This strong correlation allows researchers to use computational methods as a predictive tool to design new compounds with desired photophysical properties, saving time and resources. mdpi.com
Table 3: Comparison of Computational Methods and Experimental Validation Techniques
| Computational Method | Predicted Property | Experimental Validation Technique | Correlation Quality |
|---|---|---|---|
| DFT (e.g., B3LYP/6-31G*) | Molecular Geometry, Absolute Configuration | X-ray Crystallography | Good agreement, allows for structural cross-validation. |
| DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational Frequencies | IR and Raman Spectroscopy | Very good agreement between theoretical and experimental spectra. researchgate.net |
| TDDFT (e.g., TD-B3LYP) | Electronic Absorption Spectra (λmax) | UV-Vis Spectroscopy | High consistency, with reported errors as low as 10 nm. mdpi.comchemrxiv.org |
Applications in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
2-Hydroxyiminoacetic acid serves as a fundamental building block for the synthesis of more complex molecules. smolecule.com Its bifunctional nature, possessing both a carboxylic acid and an oxime group, allows for sequential or tandem reactions to construct elaborate molecular frameworks. smolecule.comontosight.ai The oxime functionality can be readily converted into other groups, providing a strategic entry point for introducing diverse structural motifs. ontosight.ai For instance, derivatives of this compound are instrumental in creating complex thiazole-containing compounds, which are significant in the development of new chemical entities with potential therapeutic applications.
Precursor for Diverse Heterocyclic Compounds (e.g., Pyrazoles, Oxazoles, Thiazoles)
The reactivity of this compound and its derivatives makes them valuable precursors for a variety of heterocyclic compounds. These cyclic structures are integral to many biologically active molecules.
Pyrazoles: Derivatives of this compound can be used in the synthesis of pyrazole (B372694) rings. For example, ethyl 2-chloro-2-hydroxyiminoacetate, a related compound, can serve as a starting material for creating pyrazole structures. smolecule.com The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide involves a derivative of this compound, showcasing its utility in forming pyrazole-containing molecules. researchgate.net
Oxazoles: The synthesis of oxazole (B20620) rings can also be achieved using precursors derived from this compound. smolecule.com While direct one-step transformations from carboxylic acids to oxazoles are not common, methods are being developed to facilitate this. nih.gov For instance, ethyl 2-chloro-2-hydroxyiminoacetate is a precursor for certain isoxazolines, a class of five-membered heterocyclic rings containing nitrogen and oxygen. smolecule.com
Thiazoles: this compound derivatives are particularly important in the synthesis of thiazoles. smolecule.com The compound (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a critical intermediate in the synthesis of certain cephalosporin (B10832234) antibiotics. The synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate often involves multi-step reactions starting from simpler materials. google.com
Intermediate in Pharmaceutical and Agrochemical Synthesis
The structural motifs derived from this compound are prevalent in many pharmaceutical and agrochemical compounds.
Pharmaceutical Synthesis: this compound and its derivatives are key intermediates in the production of various pharmaceuticals. smolecule.com A significant application is in the synthesis of β-lactam antibiotics, particularly cephalosporins. For example, (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a widely used intermediate for antibiotics like cefdinir. The ethyl ester form, 2-(2-Aminothiazole-4-yl)-2-hydroxyiminoacetate, also serves as a crucial pharmaceutical intermediate. cymitquimica.com
Agrochemical Synthesis: In the field of agrochemicals, derivatives of this compound are used to create new pesticides and herbicides. netascientific.com For instance, 2-(hydroxyimino)acetic acid is used to synthesize 3-chloro-5,5-methyl-4,5-dihydroisoxazoline, an intermediate for herbicidal compounds. google.com The cyano-substituted derivative, 2-Cyano-2-(hydroxyimino)acetic acid, is a precursor for nitrile-containing agrochemicals.
Coupling Additive in Peptide Synthesis (e.g., Oxyma)
A prominent application of a derivative of this compound is in peptide synthesis. Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, is widely used as a coupling additive. biosyn.comadvancedchemtech.com
Oxyma serves as a safer and often more efficient alternative to traditional coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which have been reported to have explosive properties. biosyn.comnih.gov In peptide bond formation, particularly when using carbodiimides like DCC or DIC, Oxyma helps to suppress racemization and improve coupling efficiency. advancedchemtech.comnih.gov It achieves this by forming a reactive ester intermediate with the carboxylic acid of the amino acid, which is less prone to racemization. biosyn.com
The use of Oxyma aligns with green chemistry principles due to its reduced toxicity and non-explosive nature compared to benzotriazole-based additives. biosyn.com It has demonstrated impressive coupling efficiency in both automated and manual peptide synthesis, sometimes surpassing the performance of HOBt and being comparable to or even better than HOAt in challenging cases. nih.gov
Reagent for Functional Group Interconversions
The inherent reactivity of the functional groups in this compound allows it to be a valuable reagent for functional group interconversions, a fundamental strategy in organic synthesis. solubilityofthings.comic.ac.uk The oxime group, in particular, is a versatile handle that can be transformed into various other functionalities. ontosight.ai
For example, the oxime group can be reduced to form an amine, or it can undergo other transformations to introduce different substituents. smolecule.com This versatility makes this compound and its derivatives useful for creating a range of compounds with tailored properties for specific applications in medicinal chemistry and materials science. smolecule.comontosight.ai The conversion of alcohols to amines, for instance, can be achieved through a "hydrogen-borrowing" cascade, a process where functional group interconversions play a key role. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Derivatization Pathways
The foundational structure of 2-hydroxyiminoacetic acid presents a versatile scaffold for chemical modification, opening avenues for the creation of novel derivatives with tailored properties. Current research focuses on expanding the library of derivatives through innovative synthetic strategies. One area of exploration involves the amidation of this compound esters to produce α-keto amide oximes, which are recognized as biologically active intermediates in organic synthesis. ijprajournal.com Another promising pathway is the derivatization of the carboxylic acid group. For instance, coupling reactions with various amines, facilitated by reagents like HOBT or HATU and diisopropylcarbodiimide, have been optimized to achieve high yields of amide derivatives.
Furthermore, the hydroxyimino group itself is a target for modification. The synthesis of methoxyimino derivatives, which exhibit enhanced stability against enzymatic hydrolysis compared to their hydroxyimino counterparts, is an active area of investigation. The introduction of a cyano group adjacent to the hydroxyimino moiety has also been shown to increase the electrophilicity of the molecule, making it more reactive in nucleophilic addition reactions. Researchers are also exploring the use of this compound as a building block for more complex heterocyclic systems, such as thiazoles and isoxazoles, which are prevalent in many biologically active compounds. nih.govsmolecule.com The development of one-step conversions, for example, from an alcohol to an azide (B81097), is streamlining the synthesis of complex derivatives. nih.gov
Interactive Table: Examples of this compound Derivatives and their Synthetic Approaches
| Derivative | Synthetic Approach | Key Features | Potential Applications | Reference |
| α-Keto amide oximes | Amidation of this compound esters | Biologically active intermediates | Organic synthesis | ijprajournal.com |
| Amide derivatives | Coupling with amines using HOBT/HATU | High yield synthesis | Varied, depending on the amine | |
| Methoxyimino derivatives | Methylation of the hydroxyimino group | Enhanced stability | Antibiotics | |
| Cyano derivatives | Introduction of a cyano group | Increased electrophilicity | Pharmaceuticals, agrochemicals | |
| Thiazole (B1198619) derivatives | Cyclization with a thiazole precursor | Enhanced antibacterial activity | Antibiotics | |
| Isoxazole (B147169) derivatives | Cycloaddition reactions | Heterocyclic core | HDAC inhibitors | nih.gov |
Deeper Understanding of Mechanistic Roles in Biological Systems
The biological activities of this compound and its derivatives are a significant area of ongoing research. The hydroxyimino group is a key player, capable of forming stable complexes with metal ions, which can influence enzymatic activities. This metal-binding capability is being explored for its potential therapeutic applications. For example, derivatives of this compound have shown inhibitory activity against enzymes like tyrosine kinases. vulcanchem.com
The structural similarity of the hydroxyimino group to oximes suggests a potential to interact with various biomolecules. Research has indicated that some derivatives exhibit antimicrobial properties, possibly by disrupting microbial cell membranes or inhibiting cell wall synthesis. Preliminary studies also suggest potential anticancer properties, with some derivatives showing the ability to inhibit the proliferation of certain cancer cell lines. smolecule.com The exact mechanisms, including potential roles in apoptosis and cell cycle arrest, are still under investigation. Furthermore, the antioxidant properties of these compounds, attributed to their ability to scavenge free radicals, are being studied for their potential to reduce oxidative stress in biological systems.
Integration of Advanced Computational Techniques for Rational Design
Advanced computational techniques are becoming indispensable tools for the rational design of novel this compound derivatives with specific biological targets. Molecular docking studies are being employed to predict the binding modes of these derivatives within the active sites of enzymes and receptors. nih.gov For example, docking studies have been used to design histone deacetylase (HDAC) inhibitors with linear scaffolds that can be accommodated by the binding sites of HDAC3 and HDAC8. nih.gov
Computational methods are also used to investigate the molecular properties of these compounds, such as their chemical reactivity and charge distribution. researchgate.net These theoretical studies, often using methods like Density Functional Theory (DFT), help in understanding the structure-activity relationships and in predicting the properties of yet-to-be-synthesized derivatives. researchgate.netktu.edu The insights gained from these computational analyses can guide the synthesis of more potent and selective molecules, accelerating the drug discovery process. dtic.mil For instance, computational analysis has been used in combination with combinatorial screening to design modularly assembled derivatives. dtic.mil
Development of Sustainable Synthetic Methodologies
The development of green and sustainable synthetic methods for this compound and its derivatives is a growing area of focus. Researchers are exploring metal-free organic chemistry approaches to produce oximes, utilizing high-yield reactions like condensation and nitrosation. ijprajournal.com These methods aim to create new organic species, including various heterocyclic systems, in an environmentally benign manner. ijprajournal.com The use of natural acid catalysts, such as those derived from vitis lanata, mangifera indica, and citrus limetta, is also being investigated as an affordable, useful, and safe alternative to traditional catalysts. ijprajournal.com
Continuous-flow synthesis is another promising sustainable approach. A novel, metal-free process for the synthesis of a triazole derivative of acetic acid has been developed using a continuous, one-pot method that is atom-economical and highly selective. rsc.org This method avoids the need for chromatography and isolation steps, leading to higher yields compared to batch processes and allowing for the safe handling of highly energetic intermediates. rsc.org Efforts are also being made to develop efficient protocols for the synthesis of key intermediates, such as 2-chloroethylphosphonic acid, using methods that are more environmentally friendly. researchgate.net
Investigation of Environmental Impact and Biodegradation of Specific Derivatives
As the use of this compound derivatives in various applications grows, understanding their environmental fate and potential for biodegradation is crucial.
Characterization of Microbial Degradation Pathways
Research into the microbial degradation of compounds structurally related to this compound provides insights into the potential breakdown pathways of its derivatives. For example, the biodegradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively studied in microorganisms like Cupriavidus necator JMP134. nih.govnih.gov The pathway typically involves a series of enzymatic reactions, including side-chain removal, hydroxylation, and ring cleavage, ultimately leading to intermediates that can enter the tricarboxylic acid cycle. nih.gov
Similarly, the metabolism of the fungicide cymoxanil (B33105), a cyano-oxime derivative, has been investigated in the fungus Botrytis cinerea. researchgate.net Studies have shown that cymoxanil is quickly metabolized, with the formation of metabolites such as 2-cyano-2-hydroxyiminoacetic acid. researchgate.net The degradation of aromatic compounds by bacteria often involves dioxygenase enzymes that initiate ring cleavage. nih.gov Understanding these microbial degradation mechanisms is essential for assessing the environmental persistence of this compound derivatives and for developing bioremediation strategies. mdpi.comresearchgate.netjeeng.net
Assessment of Persistence under Environmental Conditions
The persistence of chemical compounds in the environment is influenced by various factors, including their chemical structure and environmental conditions such as pH, temperature, and microbial activity. mdpi.com For instance, the fungicide cymoxanil has a relatively short period of activity due to its weak persistence, with a half-life of a few days depending on the conditions. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-hydroxyiminoacetic acid in cephalosporin intermediate preparation?
- Methodology : The compound is synthesized via coupling reactions involving (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid (ATHA) with β-lactam cores. Key steps include protecting the amino and hydroxyimino groups to prevent side reactions, followed by deprotection under controlled acidic conditions. Purification typically involves crystallization from ethanol/water mixtures .
- Analytical Validation : Intermediate purity is assessed using HPLC with UV detection (λ = 254 nm), ensuring ≤0.5% impurities.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR (DMSO-d6) identify characteristic peaks: δ 6.8 (thiazole proton), δ 10.2 (hydroxyimino -OH).
- IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H/O-H).
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 228.1) confirms molecular weight .
Q. How are key impurities identified during the synthesis of this compound?
- Method : Impurities like unreacted 2-aminothiazole derivatives are detected via LC-MS. Quantitation uses a C18 column (5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (30:70) as mobile phase. Limits are set per ICH Q3A guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during structural elucidation?
- Approach :
- Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level).
- Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations.
- Cross-validate with X-ray crystallography for absolute configuration .
Q. What factors influence the stability of this compound under varying storage conditions?
- Critical Factors :
- Temperature : Degrades above 25°C; store at 2–8°C in amber vials.
- Moisture : Hydrolysis of the hydroxyimino group occurs at >60% humidity; use desiccants (silica gel).
- pH : Stable in pH 5–7; avoid strong acids/bases to prevent decomposition .
Q. How can reaction yields be optimized in the synthesis of this compound derivatives?
- Optimization Strategies :
- Catalysis : Use Pd/C (1 mol%) for hydrogenation steps to reduce byproducts.
- Solvent Selection : Polar aprotic solvents (DMF) enhance coupling efficiency.
- pH Control : Maintain pH 6.5–7.0 during aqueous workup to minimize lactam ring opening .
Q. What mechanistic role does this compound play in cephalosporin antibiotic activity?
- Mechanistic Insight : The hydroxyimino group enhances β-lactamase resistance by sterically hindering enzyme active sites. Structure-activity relationship (SAR) studies show substituents at the thiazole ring modulate Gram-negative bacterial penetration .
Data Contradiction Analysis
Q. How should researchers address conflicting LC-MS purity results across laboratories?
- Resolution Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
